molecular formula C18H16N2O4 B5368325 3-(1,3-benzodioxol-5-ylamino)-1-benzyl-2,5-pyrrolidinedione

3-(1,3-benzodioxol-5-ylamino)-1-benzyl-2,5-pyrrolidinedione

Cat. No. B5368325
M. Wt: 324.3 g/mol
InChI Key: QNIJIVXQAUQOID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-ylamino)-1-benzyl-2,5-pyrrolidinedione, also known as BDPA, is a chemical compound that has been the subject of extensive scientific research. BDPA is a synthetic molecule that belongs to the class of compounds known as N-substituted pyrrolidinones. It has been found to have a wide range of potential applications, including in the fields of medicine, materials science, and electronics.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-ylamino)-1-benzyl-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the binding of the compound to specific receptors or biomolecules in the body. This binding can lead to a variety of biochemical and physiological effects, depending on the specific target of the compound.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including anti-inflammatory and analgesic effects. In addition, this compound has been found to have antioxidant properties, and has been studied for its potential use in preventing oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3-(1,3-benzodioxol-5-ylamino)-1-benzyl-2,5-pyrrolidinedione is its high specificity for certain biomolecules, which makes it useful as a biosensor. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are a number of potential future directions for research on 3-(1,3-benzodioxol-5-ylamino)-1-benzyl-2,5-pyrrolidinedione. One area of interest is the development of new synthetic methods for producing the compound, which could lead to more efficient and cost-effective production. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine, materials science, and electronics. Finally, studies on the toxicity of this compound are needed to ensure its safety for use in various applications.

Synthesis Methods

3-(1,3-benzodioxol-5-ylamino)-1-benzyl-2,5-pyrrolidinedione can be synthesized using a variety of methods. One common method involves the reaction of 1,3-benzodioxole with N-benzyl-2-pyrrolidone in the presence of a catalyst. The resulting compound can then be purified using chromatography techniques.

Scientific Research Applications

3-(1,3-benzodioxol-5-ylamino)-1-benzyl-2,5-pyrrolidinedione has been the subject of extensive scientific research due to its potential applications in a variety of fields. In medicine, this compound has been found to have anti-inflammatory and analgesic effects, and has been studied as a potential treatment for conditions such as arthritis and neuropathic pain. This compound has also been studied for its potential use as a biosensor, due to its ability to bind to certain biomolecules with high specificity.

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylamino)-1-benzylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c21-17-9-14(18(22)20(17)10-12-4-2-1-3-5-12)19-13-6-7-15-16(8-13)24-11-23-15/h1-8,14,19H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIJIVXQAUQOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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